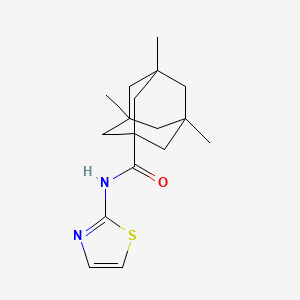![molecular formula C10H4Cl2N2 B3019544 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile CAS No. 348152-30-7](/img/structure/B3019544.png)
2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile" is a chemical of interest in the field of organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemistry of similar nitrile-containing compounds.
Synthesis Analysis
The papers discuss the synthesis of a series of [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene)propanedinitriles, which are synthesized through the reaction of N1,N2-diarylamidines with (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile . This reaction likely involves the formation of a reactive intermediate that then undergoes cyclization to form the pyridinylidene ring system. The synthesis of these compounds is significant as it provides a method for creating complex molecules with potential applications in various fields, including medicinal chemistry and material science.
Molecular Structure Analysis
The structure of the synthesized compounds is determined using NMR spectra and NOE experiments . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The molecular structure analysis is an essential step in the synthesis process, as it ensures that the desired compound has been obtained and provides insights into the compound's potential reactivity and interactions.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of "2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile" specifically, they do describe the reactivity of related compounds. The reactions involved in the synthesis of the pyridinylidene derivatives suggest that the nitrile group plays a key role in the cyclization process . Understanding the reactivity of the nitrile group in these compounds can provide a basis for predicting the behavior of similar compounds under various conditions.
Physical and Chemical Properties Analysis
The papers do not directly discuss the physical and chemical properties of "2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile." However, the properties of β-diketones are explored, including their solid-state conformations and the absence of an enol configuration . These findings are relevant as they contribute to the broader understanding of the properties of carbonyl-containing compounds, which can be extrapolated to nitrile-containing compounds to some extent. The physical and chemical properties of a compound are essential for its practical application and can influence its stability, reactivity, and suitability for use in various environments.
科学的研究の応用
Environmental Impact and Degradation
Research has focused on understanding the environmental impact and degradation processes of chlorinated compounds, which share structural similarities with 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile. For example, studies have evaluated the consequences of contamination by chlorophenols in aquatic environments, highlighting their moderate toxicity to both mammalian and aquatic life. These compounds, including 2,4-dichlorophenol, have shown considerable toxicity upon long-term exposure to fish. The persistence of chlorophenols in the environment depends on the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low due to their strong organoleptic effect (Krijgsheld & Gen, 1986).
Biotechnological Production and Recovery
In biotechnological research, compounds like 1,3-propanediol and 2,3-butanediol, which share a similar carbon backbone to 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile, have been explored for their wide range of applications. These studies have primarily focused on the separation and purification techniques from fermentation broths, which constitute a significant portion of production costs. Innovations in downstream processing are crucial for improving yield, purity, and reducing energy consumption in the bioproduction of such compounds (Xiu & Zeng, 2008).
Toxicology and Environmental Safety
Investigations into the toxicity and environmental safety of chlorinated herbicides, like 2,4-D, offer insights into the potential risks associated with similar chlorinated compounds. These studies provide comprehensive reviews on the toxicological profiles, mechanisms of action, and environmental behavior of such chemicals, highlighting their widespread distribution and potential adverse effects on non-target organisms and human health. Emphasis on the need for sustainable use and the development of less harmful alternatives is a consistent theme across this research (Islam et al., 2017).
Sorption and Environmental Behavior
The environmental behavior, including sorption to soil and organic matter, of phenoxy herbicides provides valuable insights into the fate of similar chlorinated compounds in the environment. Understanding the factors influencing the sorption and degradation of these chemicals is crucial for assessing their mobility, persistence, and potential impact on ecosystems. Research in this area suggests that organic matter and iron oxides play significant roles in the sorption of phenoxy herbicides, indicating similar pathways might be relevant for compounds like 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile (Werner, Garratt, & Pigott, 2012).
特性
IUPAC Name |
2-[(2,3-dichlorophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-3-1-2-8(10(9)12)4-7(5-13)6-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYMXFWIKJGMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)
![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3019467.png)


![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3019470.png)
![Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3019474.png)
![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)
![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)